4-[(Benzylamino)methyl]-2-methyloxan-4-ol
Description
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
4-[(benzylamino)methyl]-2-methyloxan-4-ol |
InChI |
InChI=1S/C14H21NO2/c1-12-9-14(16,7-8-17-12)11-15-10-13-5-3-2-4-6-13/h2-6,12,15-16H,7-11H2,1H3 |
InChI Key |
XTJZYHQLKPLGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(CNCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule’s core structure consists of a 2-methyltetrahydropyran ring with concurrent hydroxyl and benzylaminomethyl groups at C4. Retrosynthetically, the molecule can be dissected into two key fragments:
- The 2-methyloxan-4-ol scaffold , derived from cyclization of a suitably substituted diol or keto-alcohol.
- The benzylaminomethyl side chain , introduced via nucleophilic addition or condensation reactions.
Critical challenges include:
- Stereochemical control at the C4 tertiary alcohol.
- Chemoselectivity in introducing the benzylaminomethyl group without compromising the oxane ring.
- Functional group compatibility during reduction and protection steps.
Primary Synthetic Routes
Mannich Reaction Followed by Ketone Reduction
This two-step approach is the most widely documented method for synthesizing 4-[(Benzylamino)methyl]-2-methyloxan-4-ol.
Step 1: Synthesis of 2-Methyloxan-4-one
The oxane ring is constructed via acid-catalyzed cyclization of 5-oxohexanoic acid or its derivatives. For example:
$$
\text{5-Oxohexanoic acid} \xrightarrow{\text{H}^+} \text{2-Methyloxan-4-one} + \text{H}_2\text{O}
$$
Yields typically exceed 70% when using p-toluenesulfonic acid (PTSA) in toluene under reflux.
Step 2: Mannich Reaction with Benzylamine
2-Methyloxan-4-one undergoes a Mannich reaction with benzylamine and formaldehyde to install the benzylaminomethyl group:
$$
\text{2-Methyloxan-4-one} + \text{Benzylamine} + \text{HCHO} \xrightarrow{\text{EtOH, Δ}} \text{4-(Benzylaminomethyl)-2-methyloxan-4-one}
$$
Key conditions:
- Molar ratio : 1:1.2:1.5 (ketone:amine:formaldehyde)
- Solvent : Ethanol or methanol
- Temperature : 60–80°C for 6–12 hours
The intermediate ketone is then reduced to the alcohol using sodium borohydride (NaBH$$4$$) in methanol:
$$
\text{4-(Benzylaminomethyl)-2-methyloxan-4-one} \xrightarrow{\text{NaBH}4} \text{this compound}
$$
Yield : 85–90% after purification by column chromatography.
Reductive Amination of 4-Aminomethyl-2-methyloxan-4-ol
An alternative route employs reductive amination to form the C–N bond:
Step 1: Preparation of 4-Aminomethyl-2-methyloxan-4-ol
The oxane ring is functionalized with an aminomethyl group via nucleophilic substitution of a brominated precursor:
$$
\text{4-Bromo-2-methyloxan-4-ol} + \text{NH}3 \xrightarrow{\text{NH}3/\text{MeOH}} \text{4-Aminomethyl-2-methyloxan-4-ol}
$$
Step 2: Reductive Amination with Benzaldehyde
The primary amine reacts with benzaldehyde under reductive conditions:
$$
\text{4-Aminomethyl-2-methyloxan-4-ol} + \text{PhCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}
$$
Optimized conditions :
Mitsunobu Reaction for Ether Formation
For analogs requiring stereochemical precision, the Mitsunobu reaction offers a stereospecific pathway:
Step 1: Synthesis of 4-Hydroxy-2-methyloxane-4-carbaldehyde
Oxidation of 4-hydroxy-2-methyloxane to the aldehyde:
$$
\text{4-Hydroxy-2-methyloxane} \xrightarrow{\text{PDC}} \text{4-Hydroxy-2-methyloxane-4-carbaldehyde}
$$
Step 2: Mitsunobu Coupling with Benzylamine
The aldehyde undergoes Mitsunobu reaction with benzylamine:
$$
\text{4-Hydroxy-2-methyloxane-4-carbaldehyde} + \text{Benzylamine} \xrightarrow{\text{DIAD, PPh}_3} \text{this compound}
$$
Advantages :
Comparative Analysis of Methods
| Method | Yield | Stereocontrol | Complexity | Cost |
|---|---|---|---|---|
| Mannich/Reduction | 85–90% | Moderate | Low | $ |
| Reductive Amination | 75–80% | Low | Moderate | $$ |
| Mitsunobu Reaction | 70–75% | High | High | $$$ |
Key observations :
- The Mannich route is favored for bulk synthesis due to its simplicity and cost-effectiveness.
- The Mitsunobu method is preferable for pharmaceutical applications requiring chiral purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzylamino)methyl]-2-methyloxan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzylamino group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
4-[(Benzylamino)methyl]-2-methyloxan-4-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Benzylamino)methyl]-2-methyloxan-4-ol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Core Structure: The oxane ring in the target compound contrasts with oxazolidinones (5-membered rings) and acyclic butenamides/ketones. The six-membered oxane may confer enhanced conformational stability compared to smaller rings or linear chains.
- The hydroxyl group in the target compound could improve water solubility compared to purely lipophilic analogs like 4-Benzylamino-pent-3-en-2-one .
Biological Activity
4-[(Benzylamino)methyl]-2-methyloxan-4-ol, with the CAS number 1310266-57-9, is a compound that has attracted significant attention in scientific research due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzylamino group attached to a tetrahydrofuran derivative, giving it the chemical formula . Its structure contributes to its biological activity by interacting with various biomolecules.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : It may bind to specific receptors, modulating their activity and leading to downstream effects on cell signaling.
Biological Activities
The compound exhibits a range of biological activities summarized in the following table:
| Activity | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against several bacterial strains. |
| Anti-inflammatory | Reduces inflammation in vitro and in animal models. |
| Antioxidant | Scavenges free radicals, potentially protecting cells from oxidative stress. |
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxicity against human cancer cell lines, particularly breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound induces apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
Antimicrobial Effects
In antimicrobial studies, the compound displayed promising results against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its efficacy.
Anti-inflammatory Properties
Animal model research indicated that treatment with this compound significantly reduced markers of inflammation such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented:
| Compound | Biological Activity | Notes |
|---|---|---|
| Benzylamine | Mild antimicrobial properties | Less effective than this compound |
| Tetrahydrofuran derivatives | Limited anticancer activity | Lacks the benzylamino moiety |
| Other oxanols | Variable biological activities | Often less potent than this compound |
Case Studies and Research Findings
Several studies have been conducted to further explore the biological activity of this compound:
- Anticancer Study : A study evaluated the cytotoxic effects on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through specific signaling pathways.
- Antimicrobial Study : Another investigation assessed its antimicrobial properties against clinical isolates of bacteria, confirming its effectiveness and potential for development as an antibacterial agent.
- Anti-inflammatory Research : Research involving animal models showed that administration of the compound led to a marked decrease in inflammatory cytokines, suggesting its utility in treating conditions associated with chronic inflammation.
Q & A
Q. What are the optimized synthetic routes for 4-[(Benzylamino)methyl]-2-methyloxan-4-ol, and how can purity be ensured during synthesis?
- Methodological Answer : Synthesis typically involves multi-step reactions, including benzylamine introduction via reductive amination or nucleophilic substitution. For example, intermediates with benzylamino groups have been synthesized using tert-butyloxycarbonyl (Boc) protection to avoid side reactions . Purification is critical; silica gel column chromatography with gradients of n-pentane:ethyl acetate (e.g., 10:1 to 20:1) effectively isolates the target compound, as demonstrated in similar morpholine derivatives . Purity validation requires HPLC with a C18 column and UV detection at 254 nm, coupled with HRMS for molecular weight confirmation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the oxane ring protons (e.g., δ 3.5–4.0 ppm for oxane-CH2), benzylamino group (δ 7.2–7.4 ppm for aromatic protons), and methyl groups (δ 1.2–1.5 ppm) .
- HRMS : Accurately confirms molecular formula (e.g., expected [M+H]+ for C14H21NO2: 248.1646) .
- IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) stretches .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer : Initial screens include:
- Enzyme Inhibition Assays : Test against targets like monoamine oxidase (MAO-B) using fluorometric methods with safinamide analogs as positive controls .
- Cytotoxicity Testing : Use MTT assays on cell lines (e.g., HepG2) at concentrations ranging from 1–100 μM, comparing to structurally similar pyrimidine derivatives .
Advanced Research Questions
Q. How do stereochemical challenges impact the synthesis of this compound, and how can they be resolved?
- Methodological Answer : The oxane ring’s 4-hydroxy group and benzylamino substituent create stereochemical complexity. Chiral HPLC (e.g., Chiralpak IA column with hexane:isopropanol 90:10) separates enantiomers, as seen in morpholine analogs . Asymmetric catalysis (e.g., Jacobsen’s catalyst) or enzymatic resolution may improve enantiomeric excess (ee) . Regioisomer ratios (e.g., 74:26 in photoredox-synthesized analogs) require careful monitoring via LC-MS .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to MAO-B using PDB ID 2V5Z, focusing on hydrophobic pockets near FAD cofactors .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns, analyzing RMSD and hydrogen-bonding patterns .
- QSAR Models : Correlate substituent effects (e.g., benzylamino vs. chlorophenyl) with bioactivity using descriptors like logP and polar surface area .
Q. How can contradictory data on biological activity be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
- Dose-Response Repetition : Test activity across three independent experiments with controls (e.g., safinamide for MAO-B inhibition) .
- Metabolite Profiling (LC-MS/MS) : Identify degradation products (e.g., oxidation to quinones) that may interfere with assays .
- Structural Analog Comparison : Compare IC50 values with pyrimidine or morpholine derivatives to isolate substituent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
